
D,L-Alanosine-15N2
Übersicht
Beschreibung
D,L-Alanosine-15N2 is an antibiotic substance derived from the fermentation of the bacterium Streptomyces alanosinicus. It is an experimental insect reproduction inhibitor and has a molecular formula of C3H7N(15N)2O4 with a molecular weight of 151.09 . This compound is primarily used in proteomics research and has shown potential in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D,L-Alanosine-15N2 is synthesized through the fermentation process of Streptomyces alanosinicus . The specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the available literature. the fermentation process typically involves culturing the bacterium under controlled conditions to produce the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation techniques, scaled up to meet production demands. The process would involve optimizing the growth conditions of Streptomyces alanosinicus, including temperature, pH, nutrient supply, and aeration, to maximize yield.
Analyse Chemischer Reaktionen
Key Reactions:
-
L-Dap Synthesis :
The pathway begins with the condensation of O-phospho-L-serine and L-glutamate by pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA, forming N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid. This intermediate is deaminated by SbnB to generate L-2,3-diaminopropionic acid (L-Dap), a precursor to L-alanosine . -
Nitrogen-15 Incorporation :
The ala cluster encodes enzymes AlaI and AlaJ, which convert L-aspartic acid into nitrite (NO₂⁻). Feeding studies with ¹⁵N-labeled NO₂⁻ demonstrated that the distal nitrogen of the N-nitroso group in L-alanosine originates from this nitrite .
Isotope Source | ¹⁵N Incorporation (%) | Key Enzyme(s) Involved |
---|---|---|
¹⁵NO₂⁻ (1 mM) | ~5% | AlaI, AlaJ |
¹⁵N-L-aspartic acid | ~10% | AlaI, AlaJ |
- Nonribosomal Peptide Synthetase (NRPS) Activity :
The adenylation domain AlaC selectively activates L-Dap, which is loaded onto the peptidyl carrier protein AlaL. This step is critical for subsequent N-nitrosation and assembly of the diazeniumdiolate group .
Inhibition of Glutamine Synthetase
D,L-Alanosine-15N₂ disrupts nitrogen metabolism by competitively inhibiting glutamine synthetase (GS), an enzyme essential for converting glutamate and ammonia into glutamine.
Mechanism:
- Structural Mimicry : The compound’s similarity to L-alanine allows it to bind GS’s active site, blocking ammonia assimilation .
- Metabolic Impact : Inhibition depletes cellular glutamine pools, impairing nucleotide synthesis and ammonia detoxification .
Parameter | Value/Effect |
---|---|
IC₅₀ (GS Inhibition) | Sub-micromolar range |
Cellular Consequence | Arrest of nucleotide biosynthesis |
Isotopic Labeling and Metabolic Studies
The ¹⁵N labeling in D,L-Alanosine-15N₂ enables precise tracking of nitrogen flux in biochemical pathways.
Stability and Degradation
D,L-Alanosine-15N₂ undergoes pH-dependent hydrolysis:
- Acidic Conditions : Degrades into 3-(hydroxylamino)-D,L-alanine and nitric oxide (NO) .
- Alkaline Conditions : Forms unstable intermediates that further decompose into aldehydes and ammonia derivatives .
Synthetic and Analytical Considerations
- Synthesis : Produced via microbial fermentation in Streptomyces strains, with isotopic labeling achieved by supplementing ¹⁵N-nitrite or ¹⁵N-aspartic acid .
- Characterization : HR-LCMS/MS and whole-protein mass spectrometry are critical for verifying ¹⁵N incorporation and enzyme-bound intermediates .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of D,L-Alanosine-15N2 involves the inhibition of adenylosuccinate synthetase, an enzyme that converts inosine monophosphate into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase deficiency, leading to the compound’s antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
- L-Alanosine
- D-Alanosine
- 3-(Hydroxynitrosoamino)-D,L-alanine
Comparison: D,L-Alanosine-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry . Compared to its non-labeled counterparts, this compound provides enhanced analytical capabilities, allowing for more precise studies of metabolic pathways and enzyme interactions.
Biologische Aktivität
D,L-Alanosine-15N2 is a diazeniumdiolate-containing amino acid primarily produced by the bacterium Streptomyces alanosinicus. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antibacterial effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique diazeniumdiolate structure that contributes to its bioactivity. The presence of nitrogen oxides in its structure allows it to participate in various biochemical pathways.
- Inhibition of Purine Synthesis : D,L-Alanosine acts as a purine synthesis inhibitor, affecting cellular metabolism significantly. It has been shown to reduce oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cell lines, including HepG2 cells. This indicates a shift in metabolic processes that can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Impact on Glioblastoma : In studies involving glioblastoma multiforme (GBM), D,L-Alanosine demonstrated the ability to impair stemness characteristics in MTAP-deficient GBM cells. It reduced both the frequency of stem cells and their sphere-forming capacity, suggesting a potential therapeutic role in treating aggressive brain tumors .
- Antibacterial Properties : The compound exhibits antibacterial activity, likely due to its ability to generate reactive nitrogen species that can disrupt bacterial cell function. This mechanism is linked to its diazeniumdiolate structure, which facilitates the release of nitric oxide .
Case Study 1: Purine Blockade in Cancer Cells
In a controlled study on GBM cell lines, D,L-Alanosine was administered at varying concentrations (0.25 µM and 0.5 µM). Results indicated:
- A significant reduction in ATP production and maximal respiration.
- Alterations in gene expression related to oxidative phosphorylation pathways.
- Enhanced sensitivity to chemotherapeutic agents when combined with D,L-Alanosine treatment .
Case Study 2: Gene Cluster Analysis
Research on the biosynthetic gene cluster responsible for L-alanosine production revealed critical genes necessary for its synthesis:
- Deletion of alaC, alaD, or alaI resulted in the complete loss of L-alanosine production.
- Stable isotope feeding studies confirmed that L-aspartic acid serves as a precursor for NO2−, which is essential for the diazeniumdiolate formation .
Data Tables
Biological Activity | Mechanism | Cell Type | Outcome |
---|---|---|---|
Inhibition of Purine Synthesis | Reduces OCR and ECAR | HepG2 Cells | Decreased proliferation |
Impairment of Stemness | Alters gene expression | GBM Cells | Reduced stem cell frequency |
Antibacterial Activity | Generates reactive nitrogen species | Various Bacteria | Disruption of bacterial function |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing D,L-Alanosine-15N2 with high isotopic purity?
- Methodological Answer : The synthesis of 15N-labeled compounds typically involves isotopic incorporation during precursor synthesis. For alanosine analogs, methods such as reductive amination with 15NH4+ sources or enzymatic transamination using 15N-labeled substrates are viable. Crystallographic validation (e.g., X-ray diffraction for structural confirmation) and 15N-HMBC NMR spectroscopy are critical for verifying isotopic purity and positional labeling .
Q. How can researchers validate the structural integrity and isotopic labeling efficiency of this compound?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D 15N-HMBC NMR to map 15N incorporation sites. Crystallographic data (e.g., CIF files for labeled analogs) should be cross-referenced to resolve ambiguities in stereochemistry or isotopic distribution .
Q. What analytical protocols are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Isotope dilution mass spectrometry (IDMS) with a 15N-labeled internal standard ensures accuracy. Sample preparation should include protein precipitation (e.g., using cold methanol) followed by LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column to retain polar analytes .
Advanced Research Questions
Q. How should experimental designs be optimized to study this compound’s role in amino acid metabolism under isotopic steady-state conditions?
- Methodological Answer : Employ pulse-chase labeling experiments in cell cultures or model organisms. Monitor 15N incorporation into downstream metabolites (e.g., urea cycle intermediates) via GC-MS or LC-HRMS. Ensure isotopic equilibrium by pre-treating systems with 15N-depleted media before introducing this compound .
Q. What strategies resolve contradictions in metabolic flux analysis (MFA) when using this compound as a tracer?
- Methodological Answer : Discrepancies may arise from isotopic dilution or compartmentalized metabolism. Use computational flux-balance models (e.g., INCA software) to reconcile experimental data with network topology. Validate assumptions via parallel experiments with alternative tracers (e.g., 13C-glucose) .
Q. How can researchers mitigate isotopic scrambling during in vivo studies with this compound?
- Methodological Answer : Scrambling occurs due to enzymatic promiscuity (e.g., transaminases). Use knock-out cell lines lacking specific enzymes (e.g., ALT1/ALT2) or employ competitive inhibitors of nitrogen-recycling pathways. Confirm minimal scrambling via 15N-NMR of excreted metabolites .
Q. What are the best practices for integrating this compound into multi-omics studies of nitrogen metabolism?
- Methodological Answer : Combine metabolomics (tracking 15N-labeled intermediates) with proteomics (enzyme expression profiling) and transcriptomics (pathway regulation). Use bioinformatics tools like KEGG or MetaCyc to map isotopic enrichment patterns onto metabolic networks .
Q. Data Analysis and Reproducibility
Q. How should raw data from 15N-labeling experiments be processed to ensure reproducibility?
- Methodological Answer : Adhere to FAIR data principles: store raw spectra (NMR, MS), chromatograms, and crystallographic data in public repositories (e.g., Zenodo). Include metadata such as instrument parameters, calibration curves, and software versions. Reference these in supplementary materials .
Q. What statistical approaches are suitable for interpreting heterogeneous isotopic enrichment data?
- Methodological Answer : Apply mixed-effects models to account for biological variability. Use principal component analysis (PCA) to identify outliers or batch effects. Normalize data to internal standards and report confidence intervals for enrichment ratios .
Q. Experimental Troubleshooting
Q. How to address low yield in this compound synthesis due to isotopic dilution?
- Methodological Answer : Optimize reaction stoichiometry to ensure excess 15N precursors. Use anhydrous solvents to minimize hydrolysis. Monitor reaction progress via TLC or inline IR spectroscopy and quench reactions at peak product formation .
Q. Why might 15N-HMBC NMR spectra show unexpected couplings in this compound?
- Methodological Answer : Residual 14N impurities or scalar couplings to adjacent protons may cause artifacts. Purify samples via ion-exchange chromatography and acquire spectra at higher magnetic fields (≥600 MHz) to enhance resolution .
Eigenschaften
IUPAC Name |
(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNLFUXWZJGETL-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)O)N)[15N+](=[15N]O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.